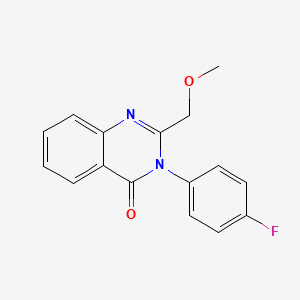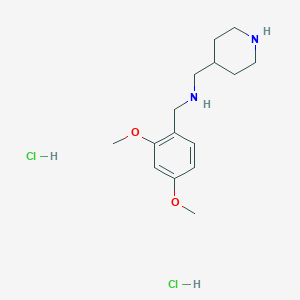
3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone
Descripción general
Descripción
3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a quinazolinone derivative and has been found to exhibit various biochemical and physiological effects, making it an attractive candidate for research in different areas.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone in lab experiments is its wide range of potential applications. It can be used in various research fields, including cancer research, microbiology, and bioimaging. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone. One area of research is the development of new derivatives of this compound with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the exploration of its potential use as a fluorescent probe for imaging in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-(methoxymethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various research fields. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making it a promising candidate for drug discovery. Additionally, it has been studied for its potential use as a fluorescent probe for imaging in biological systems.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-21-10-15-18-14-5-3-2-4-13(14)16(20)19(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKOJSCPINXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4685653.png)

![N-[2-(aminocarbonyl)phenyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B4685663.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B4685681.png)
![1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685682.png)
![methyl 2-(4-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4685693.png)
![N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4685698.png)
![N-1,3-benzodioxol-5-yl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4685699.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4685715.png)

![3-(3-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4685727.png)
![N-(2-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4685746.png)
![3-[(4-tert-butylbenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4685753.png)